LP-922761 Hydrate: A Technical Guide to its Mechanism of Action as a Selective AAK1 Inhibitor
LP-922761 Hydrate: A Technical Guide to its Mechanism of Action as a Selective AAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922761 hydrate (B1144303) is a potent, selective, and orally active small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, transporters, and other molecules. By inhibiting AAK1, LP-922761 modulates this critical pathway, presenting a promising therapeutic strategy for a variety of disease states, including neuropathic pain and viral infections. This technical guide provides a comprehensive overview of the mechanism of action of LP-922761 hydrate, including its molecular target, impact on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Introduction to AAK1 and its Role in Clathrin-Mediated Endocytosis
Adaptor-Associated Kinase 1 (AAK1) is a key regulatory enzyme in clathrin-mediated endocytosis. CME is the process by which cells internalize molecules from the extracellular space by forming clathrin-coated pits on the plasma membrane, which then invaginate and pinch off to become clathrin-coated vesicles. This process is essential for numerous cellular functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling.
The primary substrate of AAK1 in this pathway is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2] The AP-2 complex is a crucial component of the endocytic machinery, acting as a bridge between cargo proteins on the cell surface and the clathrin lattice. AAK1 phosphorylates AP2M1 at threonine 156, a modification that is critical for the proper function of the AP-2 complex and the progression of CME.[1]
Mechanism of Action of LP-922761 Hydrate
LP-922761 hydrate exerts its biological effects through the direct and selective inhibition of AAK1 kinase activity. By binding to AAK1, LP-922761 prevents the phosphorylation of its substrate, AP2M1. This inhibition disrupts the normal function of the AP-2 complex, thereby interfering with the formation of clathrin-coated vesicles and inhibiting clathrin-mediated endocytosis.[1][2]
The inhibition of AAK1 by LP-922761 has been shown to have potential therapeutic applications. For instance, in the context of neuropathic pain, AAK1 has been identified as a novel therapeutic target.[3] While the precise downstream mechanisms are still under investigation, it is hypothesized that the modulation of endocytic trafficking in neurons by LP-922761 may contribute to its analgesic effects.
Quantitative Data
The potency and selectivity of LP-922761 have been characterized in various assays. The following tables summarize the key quantitative data for LP-922761 hydrate.
| Parameter | Value | Assay Type |
| IC50 | 4.8 nM | Enzymatic Assay |
| IC50 | 7.6 nM | Cellular Assay |
Table 1: In Vitro Potency of LP-922761 Hydrate against AAK1.[2][3][4][5][6][7]
| Kinase | IC50 |
| BIKE | 24 nM |
| GAK | No significant activity |
Table 2: Selectivity Profile of LP-922761 Hydrate.[2][5]
Signaling Pathways and Visualizations
The following diagrams illustrate the role of AAK1 in clathrin-mediated endocytosis and the mechanism of inhibition by LP-922761, as well as a high-level overview of the experimental workflows used to characterize its activity.
Caption: AAK1 phosphorylates the AP-2 complex, a key step in clathrin-mediated endocytosis. LP-922761 inhibits AAK1, thereby disrupting this process.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research on LP-922761 and AAK1 inhibition.
In-Cell Western Assay for AAK1 Inhibition
This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, AP2M1, in a cellular context.[1]
Materials:
-
Cell Line: HeLa or other suitable cell line with endogenous AAK1 and AP2M1 expression.
-
LP-922761: Stock solution in DMSO.
-
Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.
-
Reagents: 96-well black-walled imaging plates, cell culture medium, Phosphate-Buffered Saline (PBS), 3.7% formaldehyde (B43269) in PBS, 0.1% Triton X-100 in PBS (Permeabilization Buffer), Blocking Buffer (e.g., Odyssey Blocking Buffer), 0.1% Tween-20 in PBS (Wash Buffer).
-
Equipment: Infrared imaging system.
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well black-walled plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of LP-922761 in cell culture medium (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C.
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the cells five times with 200 µL of Permeabilization Buffer, with a 5-minute incubation for each wash.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well. Incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Prepare a cocktail of the primary antibodies in Blocking Buffer (e.g., 1:1000 dilution for both anti-phospho-AP2M1 and anti-total AP2M1). Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells four times with wash buffer for 5 minutes each. Prepare a cocktail of the fluorescently labeled secondary antibodies in Blocking Buffer and add 50 µL to each well. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Data Analysis:
-
Wash the cells four times with wash buffer.
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the phospho-AP2M1 signal (800 nm channel) to the total AP2M1 signal (700 nm channel) for each well.
-
Plot the normalized signal against the logarithm of the LP-922761 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the In-Cell Western Assay to determine the IC50 of LP-922761.
NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the binding of LP-922761 to AAK1 in living cells, offering a direct measure of target engagement.[1]
Materials:
-
Cell Line: HEK293 cells.
-
Vectors: NanoLuc®-AAK1 Fusion Vector and a suitable fluorescently labeled tracer for AAK1.
-
LP-922761: Stock solution in DMSO.
-
Reagents: Opti-MEM®, transfection reagent, NanoBRET™ Nano-Glo® Substrate.
-
Equipment: Luminometer capable of measuring BRET signals.
-
Plates: White, opaque 96-well or 384-well plates.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector according to the manufacturer's protocol. Incubate for 24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a white, opaque 96-well or 384-well plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of LP-922761 in Opti-MEM®.
-
Add the compound dilutions to the cells.
-
Add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratio to a vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the LP-922761 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
Conclusion
LP-922761 hydrate is a valuable research tool and a potential therapeutic candidate due to its potent and selective inhibition of AAK1. Its mechanism of action, centered on the disruption of clathrin-mediated endocytosis, provides a clear rationale for its investigation in various pathological conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological functions of AAK1 and the therapeutic potential of its inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gene - AAK1 [maayanlab.cloud]
- 6. AAK1 - Wikipedia [en.wikipedia.org]
- 7. AAK1 inhibits WNT signaling by promoting clathrin-mediated endocytosis of LRP6 | bioRxiv [biorxiv.org]
